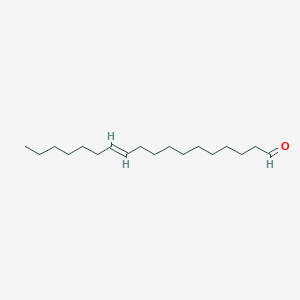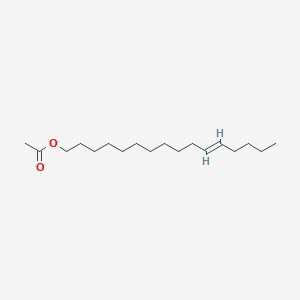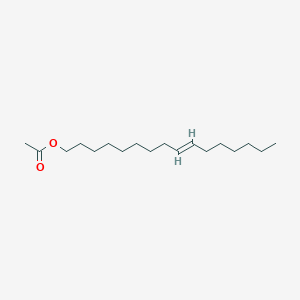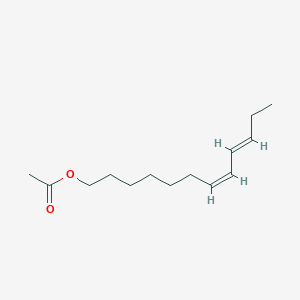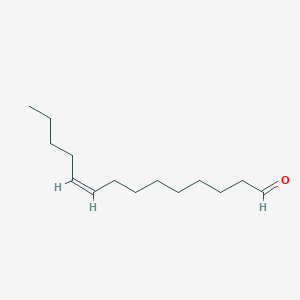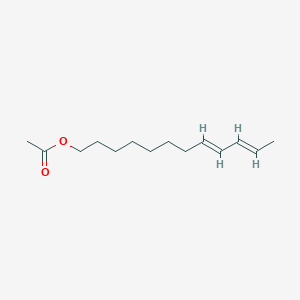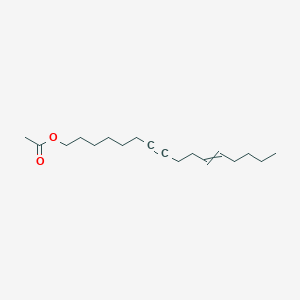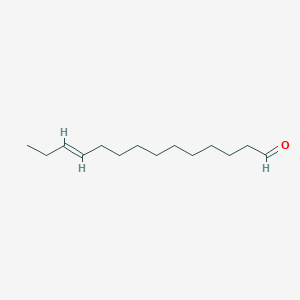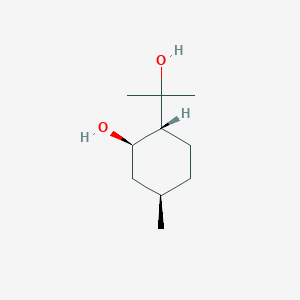
1-(3-アミノプロピル)ピロリジン-2-オン
概要
説明
1-(3-Aminopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₇H₁₄N₂O. It is also known as N-(3-Aminopropyl)-2-pyrrolidinone. This compound is a γ-lactam, which is a type of cyclic amide. It is structurally characterized by a pyrrolidinone ring with an aminopropyl group attached to the nitrogen atom.
科学的研究の応用
1-(3-Aminopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly for its anticonvulsant properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
作用機序
Target of Action
It is known that this compound is a product of the catabolism of spermidine , a polyamine involved in various biological processes, including cell growth and proliferation .
Mode of Action
It is known to be a product of the oxidative deamination of 1,3-propanediamine . This suggests that it may interact with its targets through similar mechanisms as other amines, potentially involving interactions with amine receptors or enzymes.
Biochemical Pathways
1-(3-Aminopropyl)pyrrolidin-2-one is formed in the histidine, nucleic acid, and spermidine metabolic pathways . It is a product of the catabolism of spermidine, a polyamine that plays a crucial role in various biological systems . The compound is formed from N1-acetylspermidine, yielding isoputreanine upon hydrolysis .
Pharmacokinetics
It is known that the compound has a molecular weight of 1421989 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It is known that polyamine-derived aminoaldehydes, which include 1-(3-aminopropyl)pyrrolidin-2-one, can be cytotoxic . They have been found to disrupt the lysosomal membrane and trigger apoptosis or necrosis in damaged cells .
生化学分析
Biochemical Properties
1-(3-Aminopropyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with aldehyde dehydrogenase, which catalyzes the oxidation of aldehyde derivatives to form 1-(3-Aminopropyl)pyrrolidin-2-one . This compound also interacts with polyamines such as spermidine and spermine, which are involved in cell growth and proliferation . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, influencing the stability and activity of the biomolecules.
Cellular Effects
1-(3-Aminopropyl)pyrrolidin-2-one affects various types of cells and cellular processes. It has been shown to disrupt lysosomal membranes, leading to apoptosis or necrosis in damaged cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can trigger the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent changes in gene expression . Additionally, 1-(3-Aminopropyl)pyrrolidin-2-one can modulate the activity of enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of 1-(3-Aminopropyl)pyrrolidin-2-one involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 1-(3-Aminopropyl)pyrrolidin-2-one can inhibit the activity of certain amine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular function . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopropyl)pyrrolidin-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Aminopropyl)pyrrolidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and improve metabolic function . At high doses, it can induce toxic or adverse effects, such as oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity. These findings highlight the importance of dosage optimization in the use of 1-(3-Aminopropyl)pyrrolidin-2-one for therapeutic applications.
Metabolic Pathways
1-(3-Aminopropyl)pyrrolidin-2-one is involved in several metabolic pathways. It is a product of the oxidative deamination of 1,3-propanediamine, catalyzed by diamine oxidase . This compound can also be further metabolized to form isoputreanine through hydrolysis . The involvement of 1-(3-Aminopropyl)pyrrolidin-2-one in these pathways affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(3-Aminopropyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
1-(3-Aminopropyl)pyrrolidin-2-one exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the lysosomes, where it can exert its effects on lysosomal membrane integrity and function . The subcellular localization of 1-(3-Aminopropyl)pyrrolidin-2-one is essential for understanding its mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with γ-butyrolactone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of 1-(3-Aminopropyl)pyrrolidin-2-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 1-(3-Aminopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
類似化合物との比較
Pyrrolidin-2-one: A structurally related compound with similar chemical properties.
3-Aminopropylamine: Shares the aminopropyl group but lacks the pyrrolidinone ring.
γ-Butyrolactone: A precursor in the synthesis of 1-(3-Aminopropyl)pyrrolidin-2-one
Uniqueness: 1-(3-Aminopropyl)pyrrolidin-2-one is unique due to its combination of the pyrrolidinone ring and the aminopropyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-(3-aminopropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORCZCMNWLHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227455 | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7663-77-6 | |
| Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7663-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


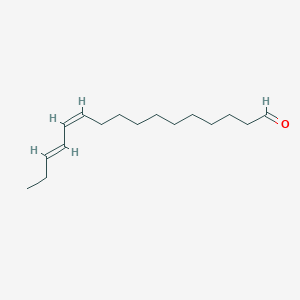

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
